molecular formula C7H10N2O3S B13988895 3-amino-5-methoxyBenzenesulfonamide

3-amino-5-methoxyBenzenesulfonamide

Cat. No.: B13988895
M. Wt: 202.23 g/mol
InChI Key: PICSBVOIUWIJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-5-methoxyBenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an amino group at the third position and a methoxy group at the fifth position on a benzenesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methoxyBenzenesulfonamide typically involves the introduction of the amino and methoxy groups onto a benzenesulfonamide scaffold. One common method involves the chlorosulfonation of a methoxybenzene derivative followed by amination. The reaction conditions often include the use of chlorosulfonic acid and ammonia or an amine source under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation followed by catalytic hydrogenation to introduce the amino group. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methoxyBenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrobenzenesulfonamides, sulfinamides, and various substituted benzenesulfonamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-amino-5-methoxyBenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.

    Medicine: Explored for its potential antibacterial and anticancer properties.

    Industry: Utilized in the production of dyes and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-amino-5-methoxyBenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various therapeutic effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-methoxyBenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

3-amino-5-methoxybenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-12-6-2-5(8)3-7(4-6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

PICSBVOIUWIJPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.